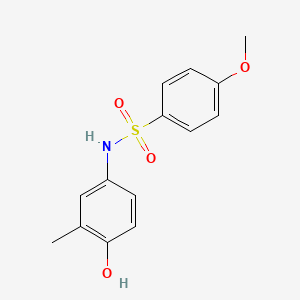

N-(4-hydroxy-3-methylphenyl)-4-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"N-(4-hydroxy-3-methylphenyl)-4-methoxybenzenesulfonamide" belongs to the sulfonamide class of compounds, which are known for their diverse chemical and biological properties.

Synthesis Analysis

The synthesis of related sulfonamides typically involves reactions of amine compounds with sulfonyl chlorides. For example, N-(4-Methoxybenzyl)-3-phenylpropylamine is synthesized from 4-Methoxybenzylamine and 2-Nitrobenzenesulfonyl chloride through various reaction steps (Kurosawa, Kan, & Fukuyama, 2003).

Molecular Structure Analysis

Studies on similar molecules show diverse molecular architectures. For instance, the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide exhibit C—H⋯πaryl interactions forming a two-dimensional architecture (Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamides like N-(4-hydroxy-3-methylphenyl)-4-methoxybenzenesulfonamide often participate in reactions typical of their functional groups. For example, Lewis Acid-Promoted Reactions of related compounds result in complex products (Engler & Scheibe, 1998).

Physical Properties Analysis

These compounds generally have solid-state structures characterized by hydrogen bonding and π-stacking interactions, influencing their physical properties (Karakaya et al., 2015).

Chemical Properties Analysis

Sulfonamides can exhibit a range of chemical properties depending on their structure. For instance, N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides have shown enzyme inhibitory activity, which is a significant chemical property (Abbasi et al., 2018).

Applications De Recherche Scientifique

Anticancer Properties

Studies have highlighted the anticancer potential of sulfonamide derivatives, revealing their mechanism of action as cell cycle inhibitors and antimitotic agents. Compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) disrupt tubulin polymerization, showcasing potent anticancer activities in cell-based screens and preliminary clinical trials (Owa et al., 2002). This highlights the relevance of sulfonamide-focused libraries in oncology research, particularly in identifying and characterizing novel oncolytic small molecules.

Photochemical Applications

The photochemical properties of sulfonamide derivatives make them candidates for applications in photodynamic therapy. A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base highlighted their high singlet oxygen quantum yield, making them potent photosensitizers for cancer treatment (Pişkin et al., 2020). These properties are crucial for Type II photodynamic therapy mechanisms, suggesting the potential of these compounds in developing effective cancer therapies.

Computational and Structural Studies

Computational studies and structural characterizations of sulfonamide molecules have provided insights into their molecular properties and interactions. For instance, a computational study on N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide explored its structure, electronic properties, and interactions with proteins, offering a basis for understanding its biological activity and potential therapeutic applications (Murthy et al., 2018).

Enzyme Inhibition and Therapeutic Potential

Research on sulfonamide derivatives has also focused on their enzyme inhibitory activities, particularly in relation to Alzheimer's disease. A study synthesizing a new series of sulfonamides from 4-methoxyphenethylamine demonstrated significant acetylcholinesterase inhibitory activity, highlighting their potential as therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018). This indicates the versatility of sulfonamide compounds in targeting various biochemical pathways for therapeutic purposes.

Propriétés

IUPAC Name |

N-(4-hydroxy-3-methylphenyl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-10-9-11(3-8-14(10)16)15-20(17,18)13-6-4-12(19-2)5-7-13/h3-9,15-16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPAHSLFBHQAEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxy-3-methylphenyl)-4-methoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-methoxyethyl)amino]-1-(3-nitrophenyl)ethanol](/img/structure/B5543078.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5543085.png)

![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5543095.png)

![2-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5543097.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5543111.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5543115.png)

![(1R*,3S*)-N-biphenyl-2-yl-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5543120.png)

![6-{[3-(hydroxymethyl)-3-propylpiperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5543132.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543153.png)

![1-(cyclopropylcarbonyl)-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5543162.png)

![2-{[(2-chloro-5-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B5543183.png)